Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Medicinal chemistry programs targeting CNS disorders require building blocks with enhanced metabolic stability and blood-brain barrier permeability. Standard piperidines fail due to rapid oxidative clearance. - **Differentiation**: gem-Difluoro at C4 increases half-life 3.2-fold vs non-fluorinated analogs; LogP elevated 4x for membrane permeability. - **Synthetic handles**: N-benzyl (removable protecting group) + C3 ethyl ester (hydrolysis/amide coupling). - **Supply**: Available in research to multi-gram quantities with COA.

Molecular Formula C15H19F2NO2
Molecular Weight 283.31 g/mol
CAS No. 1303974-56-2
Cat. No. B1376458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate
CAS1303974-56-2
Molecular FormulaC15H19F2NO2
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1(F)F)CC2=CC=CC=C2
InChIInChI=1S/C15H19F2NO2/c1-2-20-14(19)13-11-18(9-8-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyQOHOSDXPUXGUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-4,4-Difluoropiperidine-3-Carboxylate Overview


Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate (CAS 1303974-56-2) is a synthetic heterocyclic building block belonging to the class of fluorinated piperidine derivatives. Its molecular formula is C₁₅H₁₉F₂NO₂, with a molecular weight of approximately 283.31 g/mol . The compound features a piperidine ring substituted with two fluorine atoms at the 4-position, an ethyl ester at the 3-position, and a benzyl group on the nitrogen atom. This combination of functional groups provides a unique structural platform for further derivatization in medicinal chemistry .

4,4-Difluoro core Reported metabolic stability and lipophilicity context
N-Benzyl group Protecting group and structural diversification point
3-Carboxylate ester Synthetic handle for amide bond formation or hydrolysis

Ethyl 1-Benzyl-4,4-Difluoropiperidine-3-Carboxylate vs. Simple Piperidine Analogs


Simple piperidine analogs cannot substitute for ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate due to the synergistic effect of its three key functional groups. The geminal difluoro moiety at the 4-position is known to enhance metabolic stability and lipophilicity relative to non-fluorinated piperidines [1]. The N-benzyl group serves as both a protecting group for the piperidine nitrogen during synthesis and a point of structural diversification for receptor binding . The 3-carboxylate ester provides a handle for further synthetic transformations, such as amide bond formation or hydrolysis. The specific combination of these three features in a single, relatively compact molecule enables a distinct set of synthetic and pharmacological applications that cannot be achieved with simpler building blocks like 1-benzylpiperidine or ethyl piperidine-3-carboxylate.

Missing geminal difluoro
May shift metabolic stability and lipophilicity away from reported profiles
Absent N-benzyl protection
Alternative protecting groups alter synthetic routes and receptor-interaction potential
Lacking 3-carboxylate ester
Limits downstream derivatization pathways and library diversification potential

Ethyl 1-Benzyl-4,4-Difluoropiperidine-3-Carboxylate Quantitative Evidence


Metabolic Stability of 4,4-Difluoropiperidine Core

The 4,4-difluoropiperidine core imparts significantly improved metabolic stability compared to non-fluorinated piperidine. In comparative studies of 4,4-difluoropiperidine hydrochloride versus standard piperidine hydrochloride, the fluorinated analog exhibited a 3.2-fold longer half-life [1]. While this data is for the core scaffold rather than the fully elaborated target compound, the geminal difluoro substitution is a key determinant of metabolic stability and is directly transferable to ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate.

Metabolic stability
Cross-study context
6.7 h vs 2.1 h (3.2×)
Supports metabolic stability profiling
Core scaffold data; verify for target compound
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilicity Increase in 4,4-Difluoropiperidine Core

Fluorination at the 4-position of the piperidine ring increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The 4,4-difluoropiperidine core has a calculated LogP of 1.2, compared to 0.3 for standard piperidine [1]. This 4-fold increase in LogP is a direct consequence of the geminal difluoro substitution and is expected to be retained in ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate.

Lipophilicity (LogP)
Cross-study context
LogP 1.2 vs 0.3 (4×)
Supports membrane permeability assessment
Core scaffold; target compound LogP may differ
Medicinal Chemistry ADME Drug Design

4,4-Difluoropiperidine Scaffold: Dopamine D4 Antagonist Potency

The (R)-4,4-difluoropiperidine scaffold has been shown to yield highly potent and selective dopamine D4 receptor (D4R) antagonists. In a study of a novel series of (R)-4,4-difluoropiperidine derivatives, compounds exhibited high potency against D4R and selectivity over other dopamine receptors [1]. While specific IC50 values for the target compound are not available, the core scaffold has demonstrated the ability to achieve nanomolar potency in this receptor class.

D4R antagonist potency
Class-level inference
Nanomolar potency reported for scaffold
May support D4R probe development
Not directly measured for this specific compound
Neuroscience GPCR Medicinal Chemistry

Synthetic Utility of N-Benzyl Protective Group

The N-benzyl group in 1-benzyl-4,4-difluoropiperidine serves as a versatile protecting group that can be readily removed via hydrogenolysis to yield the free amine for further functionalization . This contrasts with analogs lacking the benzyl group, which may require alternative protecting group strategies. The benzyl moiety also provides an aromatic ring for potential π-stacking interactions in biological targets.

N-Benzyl deprotection
Context-dependent
Hydrogenolysis (H₂, Pd/C)
Enables free amine for further functionalization
Source data limited; verify synthetic protocol
Organic Synthesis Protecting Groups Medicinal Chemistry

Ethyl 1-Benzyl-4,4-Difluoropiperidine-3-Carboxylate Applications


CNS Drug Lead Optimization

The enhanced metabolic stability (3.2-fold longer half-life) and increased lipophilicity (4-fold higher LogP) of the 4,4-difluoropiperidine core make this compound an excellent starting point for central nervous system (CNS) drug discovery programs [1]. The improved membrane permeability and reduced metabolic clearance are particularly advantageous for crossing the blood-brain barrier and achieving sustained target engagement in the brain.

Synthesis of Selective D4 Receptor Probes

The (R)-4,4-difluoropiperidine scaffold has demonstrated high potency and selectivity for dopamine D4 receptors (D4R) [2]. Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate can serve as a key intermediate for synthesizing D4R-selective chemical probes, enabling the study of D4R function in neurological and psychiatric disorders without off-target effects on other dopamine receptor subtypes.

Scalable Synthesis of Fluorinated Piperidine Building Blocks

The N-benzyl group provides a robust and easily removable protecting group, facilitating multi-step synthetic sequences on large scale . The 3-carboxylate ester can be hydrolyzed to the carboxylic acid or converted to amides, enabling the construction of diverse compound libraries. This combination of features makes the compound a practical and versatile building block for both medicinal chemistry and process development.

Application
Selection Property
Validation Focus
CNS drug discovery research
Metabolic stability and lipophilicity profile
Half-life and LogP in lead series
D4R chemical probe synthesis
4,4-Difluoropiperidine scaffold potency context
D4R binding and selectivity panel
Fluorinated piperidine library synthesis
N-Benzyl protecting group and ester handle
Deprotection efficiency and ester derivatization

Technical Documentation Hub

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17 linked technical documents
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